
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol is a complex organic compound characterized by its unique chemical structure This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol typically involves multiple steps, starting with the preparation of the azo compound. The process generally includes the following steps:
Diazotization: The starting material, 2-chloro-4-(methylsulphonyl)aniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-methylphenol in an alkaline medium to form the azo compound.
Alkylation: The azo compound is then alkylated with 2-chloroethylamine hydrochloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azo group can undergo reduction in biological systems, leading to the release of active amines that exert their effects through various pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(methylsulphonyl)aniline
- 3-Methylphenol
- 2-Chloroethylamine hydrochloride
Uniqueness
2-((4-((2-Chloro-4-(methylsulphonyl)phenyl)azo)-3-methylphenyl)ethylamino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
84560-05-4 |
|---|---|
Fórmula molecular |
C18H22ClN3O3S |
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
2-[4-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-N-ethyl-3-methylanilino]ethanol |
InChI |
InChI=1S/C18H22ClN3O3S/c1-4-22(9-10-23)14-5-7-17(13(2)11-14)20-21-18-8-6-15(12-16(18)19)26(3,24)25/h5-8,11-12,23H,4,9-10H2,1-3H3 |
Clave InChI |
JSZKAMXXRVTMSN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCO)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


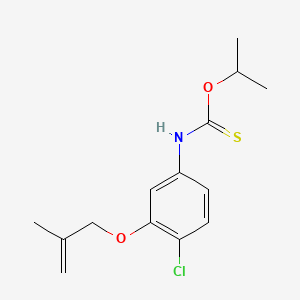
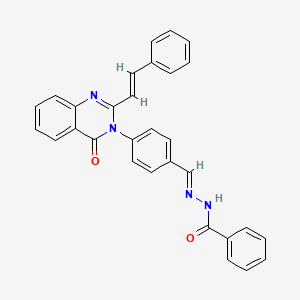
![4-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12689465.png)
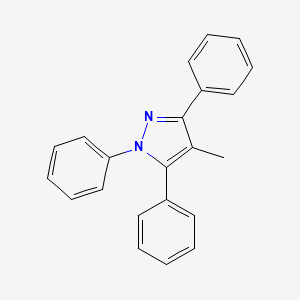
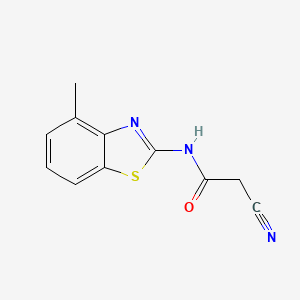
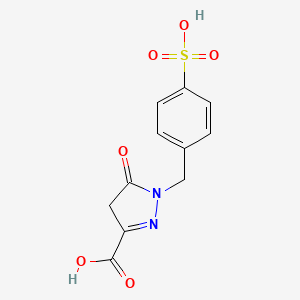
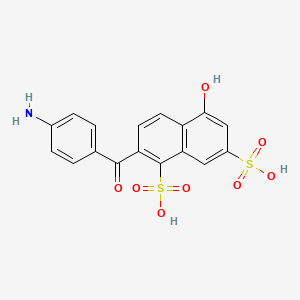
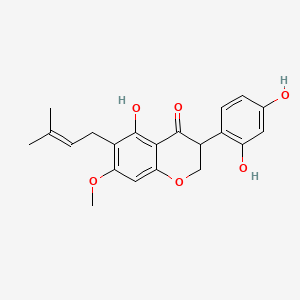
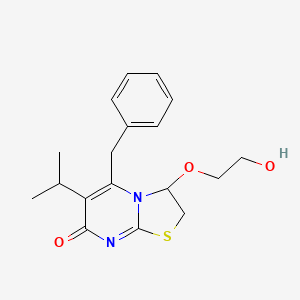

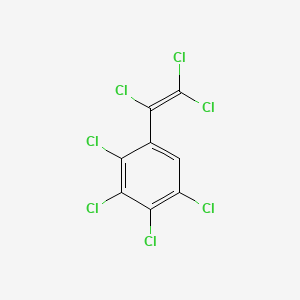
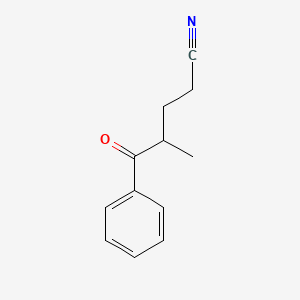
![zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride](/img/structure/B12689524.png)

